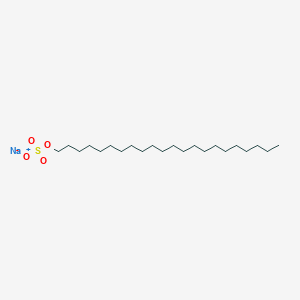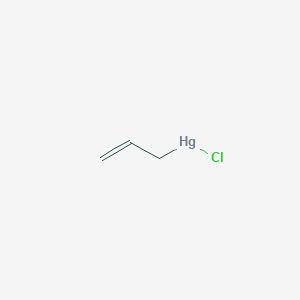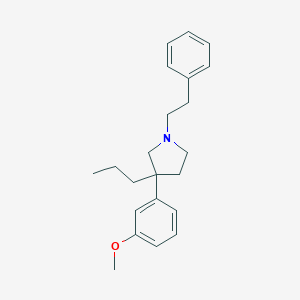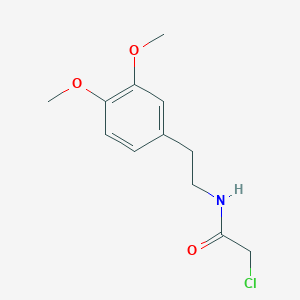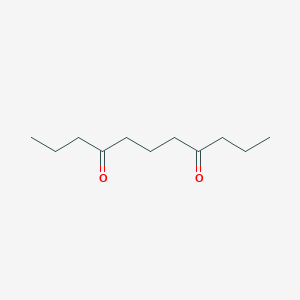
undecane-4,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
undecane-4,8-dione is an organic compound with the molecular formula C11H20O2. It is a diketone, meaning it contains two ketone functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: undecane-4,8-dione can be synthesized through several methods. One common method involves the Stetter reaction, where an aldehyde and a Michael acceptor are combined in the presence of a catalyst. For example, heptanal and 3-buten-2-one can be reacted in the presence of a thiazolium salt catalyst to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Stetter reactions under controlled conditions. The reaction mixture is often refluxed and then purified through distillation and recrystallization to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions: undecane-4,8-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted diketones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
undecane-4,8-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of fragrances and flavoring agents.
Wirkmechanismus
The mechanism of action of undecane-4,8-dione involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. It can form complexes with metal ions, which can then participate in catalytic cycles or other biochemical processes .
Vergleich Mit ähnlichen Verbindungen
2,10-Undecanedione: Another diketone with similar properties but different reactivity due to the position of the ketone groups.
2,4-Undecanedione: Known for its use as a chelating agent for metal ions.
Uniqueness: undecane-4,8-dione is unique due to its specific structure, which allows for distinct reactivity patterns and applications compared to other diketones .
Eigenschaften
CAS-Nummer |
13505-35-6 |
|---|---|
Molekularformel |
C11H20O2 |
Molekulargewicht |
184.27 g/mol |
IUPAC-Name |
undecane-4,8-dione |
InChI |
InChI=1S/C11H20O2/c1-3-6-10(12)8-5-9-11(13)7-4-2/h3-9H2,1-2H3 |
InChI-Schlüssel |
NEALDIYIOQQMDH-UHFFFAOYSA-N |
SMILES |
CCCC(=O)CCCC(=O)CCC |
Kanonische SMILES |
CCCC(=O)CCCC(=O)CCC |
Synonyme |
Undeca-4,8-dione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


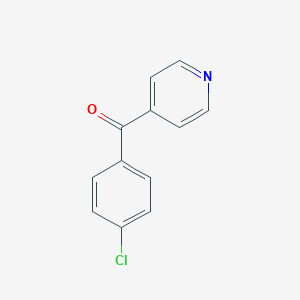
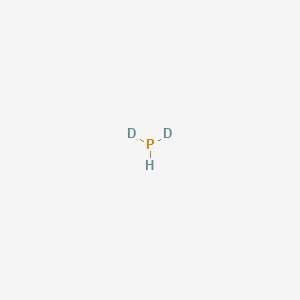
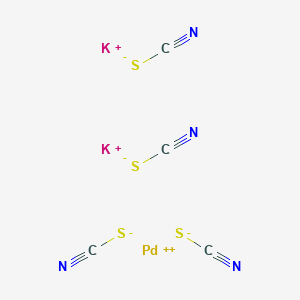
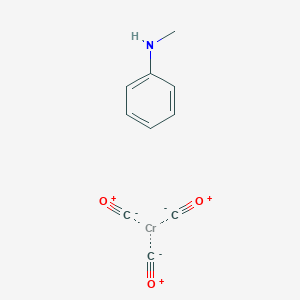
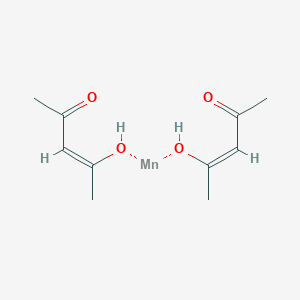
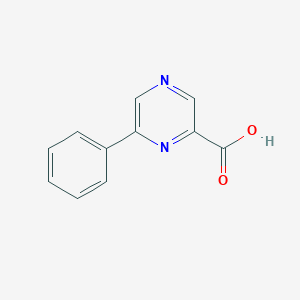
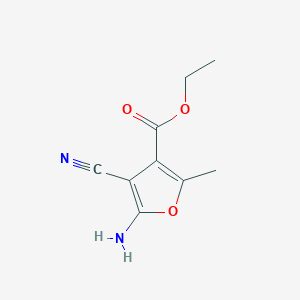
![[(2R,3S,4R,5R,6S)-6-[[(1R,3S,4R,5R,8S)-3,4-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-4-[[(1R,3R,4R,5R,8S)-8-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] sulfate](/img/structure/B83468.png)
